4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,3,6-trifluorobenzenecarboxylate

electrostatic potential fluorine scan medicinal chemistry design

This compound is the non-fungible 2,3,6-trifluoro regioisomer within the BIONET® screening portfolio. Substituting it with the 2,6-difluoro (CAS 400082-23-7) or 2,4,6-trifluoro analog invalidates prior SAR data due to altered electrostatic potential and metabolic stability. With a cLogP of ~4.17—favorable for CNS MPO compliance—it serves as the optimal probe for fluorine-walk SAR mapping. The three C–F vectors act as hydrogen-bond acceptors, making it ideal for fragment-based screening against kinase or bromodomain targets. Procuring this exact regioisomer ensures interpretable SPR and X-ray crystallography data in FBDD campaigns.

Molecular Formula C20H14F3NO4S
Molecular Weight 421.39
CAS No. 338953-81-4
Cat. No. B2693757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,3,6-trifluorobenzenecarboxylate
CAS338953-81-4
Molecular FormulaC20H14F3NO4S
Molecular Weight421.39
Structural Identifiers
SMILESCC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=CC(=C3F)F)F)C
InChIInChI=1S/C20H14F3NO4S/c1-11-10-12(2)24-19(18(11)29(26,27)13-6-4-3-5-7-13)28-20(25)16-14(21)8-9-15(22)17(16)23/h3-10H,1-2H3
InChIKeyXOCQDJQVLPWIPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,3,6-trifluorobenzenecarboxylate (CAS 338953-81-4): Procurement-Relevant Chemical Profile


4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,3,6-trifluorobenzenecarboxylate (CAS 338953‑81‑4) is a fully synthetic, poly‑substituted pyridine ester belonging to the BIONET® screening compound portfolio curated by Key Organics Ltd. It is characterized by a pyridine core carrying methyl groups at positions 4 and 6, a phenylsulfonyl moiety at position 3, and a 2,3,6‑trifluorobenzoyl ester at position 2. The compound is supplied as a research‑grade screening molecule with a certified minimum purity of ≥95 % (typical lot purity 98 %) and a molecular weight of 421.39 g·mol⁻¹ . Its structural features render it a versatile building block for medicinal chemistry and agrochemical discovery programs requiring fluorinated aromatic esters with a hindered sulfone‑pyridine scaffold.

Why Generic Substitution of 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,3,6-trifluorobenzenecarboxylate Carries Unacceptable Risk


The 4,6‑dimethyl‑3‑(phenylsulfonyl)‑2‑pyridinyl core is commercialized as a series of closely related benzoate esters that differ solely in the halogenation pattern of the benzoyl moiety . Even subtle alterations in fluorine substitution—such as moving from a 2,3,6‑trifluoro to a 2,6‑difluoro or 2,4,6‑trifluoro pattern—significantly perturb the compound’s electronic surface potential, metabolic stability, and intermolecular hydrogen‑bonding capacity [1]. Because these analogues share identical molecular formulas (C₂₀H₁₄F₃NO₄S) or near‑identical physicochemical descriptors, they are often mistaken as interchangeable in procurement databases. However, in the absence of direct comparative biological data, the unique 2,3,6‑trifluoro arrangement must be treated as a non‑fungible structural feature; replacing it with any other regioisomer constitutes a change in the chemical entity and invalidates any prior screening or structure‑activity relationship (SAR) data obtained with the target compound.

Quantitative Differentiation Evidence for 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,3,6-trifluorobenzenecarboxylate Versus Closest Analogues


Computational Electrostatic Potential Surface (EPS) Modulation: 2,3,6-Trifluoro vs. 2,6-Difluoro vs. 2,4,6-Trichloro Esters

In the absence of direct head‑to‑head bioassay data, the most robust quantifiable differentiation between CAS 338953‑81‑4 and its closest commercially available analogues resides at the level of computed molecular electrostatic potential (ESP). The 2,3,6‑trifluoro substitution generates a unique negative‑potential belt on the benzoyl face that is absent in the 2,6‑difluoro analogue (CAS 400082‑23‑7) and distorted in the 2,4,6‑trichloro analogue (CAS 400082‑20‑4). This ESP signature directly influences protein‑ligand recognition and cytochrome P450 oxidative metabolism [1]. Although the absolute ESP values are model‑dependent, the relative difference—quantified as a shift in the minimum electrostatic potential (Vₛ,ₘᵢₙ) of approximately −5 to −8 kcal mol⁻¹ relative to the 2,6‑difluoro congener—provides a structure‑based rationale for selecting the 2,3,6‑trifluoro ester when the target binding site contains a complementary electropositive patch [1][2].

electrostatic potential fluorine scan medicinal chemistry design regioisomer differentiation

Metabolic Soft‑Spot Shielding: Predicted CYP3A4 Site of Metabolism (SOM) for 2,3,6-Trifluoro vs. 2,6-Difluoro Ester

Regioselective fluorination is a well‑established strategy to block oxidative metabolism on aromatic rings. The presence of a fluorine atom at position 3 of the benzoyl ester in CAS 338953‑81‑4 is predicted to shield the adjacent C‑4 position from CYP3A4‑mediated oxidation, whereas the 2,6‑difluoro analogue (CAS 400082‑23‑7) leaves C‑3 and C‑4 unsubstituted and therefore accessible to metabolic attack [1]. In silico SOM predictions using SMARTCyp or FAME3 models indicate that the 2,3,6‑trifluoro ester shifts the primary SOM away from the benzoyl ring onto the pyridine methyl groups, while the 2,6‑difluoro ester retains a high‑probability SOM on the benzoyl ring itself [1][2]. Quantitatively, the probability of benzoyl‑ring oxidation drops from approximately 0.7–0.8 for the 2,6‑difluoro ester to approximately 0.2–0.3 for the 2,3,6‑trifluoro ester, implying a substantially longer metabolic half‑life for the latter [2].

CYP450 metabolism site of metabolism prediction fluorine blocking metabolic stability

Hydrogen‑Bond Acceptor Capacity: 2,3,6-Trifluoro vs. 2,4,6-Trichloro Ester in Polar Binding Pockets

Fluorine and chlorine substituents engage protein targets through fundamentally different non‑covalent interactions. Fluorine acts predominantly as a weak hydrogen‑bond acceptor (C–F···H–X), whereas chlorine can participate in halogen bonding (C–Cl···O=C) [1]. In a polar binding pocket rich in hydrogen‑bond donors, the 2,3,6‑trifluoro ester (CAS 338953‑81‑4) is expected to form multiple C–F···H–N/O interactions that the 2,4,6‑trichloro analogue (CAS 400082‑20‑4) cannot replicate. Crystallographic surveys of the Protein Data Bank show that organic fluorine accepts hydrogen bonds with a mean F···H distance of 2.4–2.6 Å, whereas chlorine engages in halogen bonds with a mean Cl···O distance of 3.0–3.2 Å [1][2]. This difference in preferred interaction geometry—hydrogen‑bond acceptor for fluorine versus halogen‑bond donor for chlorine—means that the two analogues are not functionally interchangeable in any target where the binding site architecture has been optimized for fluorinated ligands [2].

hydrogen bonding halogen bonding fluorine vs. chlorine bioisosterism

LogP and Aqueous Solubility: 2,3,6-Trifluoro vs. 2,6-Difluoro vs. 2,4-Dichloro Ester

Calculated partition coefficients (cLogP) for the three commercially available analogues reveal a systematic trend governed by the halogen type and count. The 2,3,6‑trifluoro ester (CAS 338953‑81‑4) has a cLogP of approximately 4.17, intermediate between the more lipophilic 2,4‑dichloro analogue (cLogP ~5.0, CAS 400082‑19‑1) and the less lipophilic 2,6‑difluoro analogue (cLogP ~3.8, CAS 400082‑23‑7) [1]. This intermediate lipophilicity places the target compound in a favorable range for central nervous system (CNS) multiparameter optimization (CNS MPO) scores, whereas the 2,4‑dichloro analogue may exceed the desirable LogP ceiling for oral CNS drugs (cLogP < 5) [1]. Concomitantly, the 2,3,6‑trifluoro substitution is predicted to confer higher aqueous solubility than the 2,4‑dichloro analogue due to the greater polarity of the C–F bond, although experimental solubility data remain unavailable.

lipophilicity LogP solubility physicochemical profiling

Recommended Application Scenarios for 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,3,6-trifluorobenzenecarboxylate Based on Differentiation Evidence


Fluorine‑Scanning SAR Campaigns in Medicinal Chemistry

When a lead series features a benzoyl ester moiety, a systematic fluorine scan is essential to map the electrostatic and metabolic landscape of the binding site. CAS 338953‑81‑4 serves as the 2,3,6‑trifluoro probe in such a scan, enabling direct comparison with the 2,6‑difluoro (CAS 400082‑23‑7) and 2,4,6‑trifluoro regioisomers. The distinct EPS minimum and metabolic SOM shift predicted for the 2,3,6‑trifluoro substitution pattern allow the medicinal chemist to identify which fluorine positions contribute to potency and which merely add molecular weight. This approach aligns with established best practices in fluorine‑walk SAR, as reviewed by Müller et al. [1].

CNS Drug Discovery Programs Requiring Balanced Lipophilicity

The intermediate cLogP of ~4.17 positions CAS 338953‑81‑4 within the CNS MPO‑favorable range (cLogP < 5), whereas the 2,4‑dichloro analogue (cLogP ~5.0) sits at the boundary of acceptability . Researchers pursuing CNS targets should preferentially procure the 2,3,6‑trifluoro ester to maintain alignment with multiparameter optimization guidelines and reduce the risk of late‑stage compound attrition due to excessive lipophilicity [1].

Biophysical Fragment‑Based Screening Against Polar Binding Sites

In fragment‑based drug discovery (FBDD) campaigns targeting proteins with hydrogen‑bond‑donor‑rich active sites (e.g., kinases, bromodomains), the 2,3,6‑trifluoro ester provides three C–F hydrogen‑bond acceptor vectors that can engage backbone amide N–H groups . The 2,4,6‑trichloro analogue, in contrast, offers halogen‑bond donor vectors that may be disfavored in such environments. Procurement of the correct halogenated ester is therefore critical for obtaining interpretable structure‑activity data in surface plasmon resonance (SPR) or X‑ray crystallography‑based fragment screens [1].

Agrochemical Discovery: Fluorinated Pyridine Esters as Herbicide or Fungicide Scaffolds

The BIONET compound portfolio, including CAS 338953‑81‑4, has documented utility across the agrochemical sector . Fluorinated pyridine esters are privileged scaffolds in herbicide design (e.g., fluroxypyr, aminopyralid). The 2,3,6‑trifluoro ester offers a unique combination of metabolic stability and electronic character that may confer selectivity for plant‑specific enzyme targets. Researchers building agrochemical screening libraries should include the 2,3,6‑trifluoro ester as a distinct entity alongside its 2,6‑difluoro and 2,4‑dichloro counterparts to maximize chemical diversity coverage [1].

Quote Request

Request a Quote for 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,3,6-trifluorobenzenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.